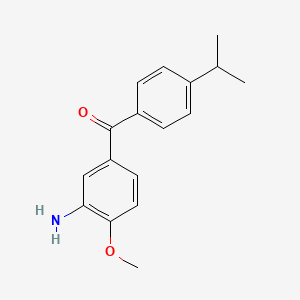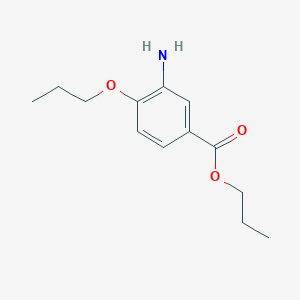
Propyl 3-amino-4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-amino-4-propoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the 3-position and a propoxy group at the 4-position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl 3-amino-4-propoxybenzoate typically involves a multi-step process:
Alkylation: The starting material, 3-amino-4-hydroxybenzoic acid, undergoes alkylation with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.
Esterification: The intermediate product is then esterified using propanol and a catalyst like sulfuric acid to form the ester linkage.
Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propyl 3-amino-4-propoxybenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry: Propyl 3-amino-4-propoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a local anesthetic. Its structure allows it to interact with sodium ion channels, blocking nerve impulse conduction and providing localized pain relief .
Medicine: this compound has been investigated for its potential use in topical anesthetics. Its ability to provide localized anesthesia without significant systemic effects makes it a candidate for further development in medical applications .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Propyl 3-amino-4-propoxybenzoate involves its interaction with sodium ion channels on nerve membranes. By binding to specific sites on these channels, the compound reduces the passage of sodium ions, thereby inhibiting the conduction of nerve impulses. This results in a localized anesthetic effect, providing pain relief without affecting consciousness .
Comparison with Similar Compounds
Proparacaine: Another local anesthetic with a similar structure but different substituents.
Tetracaine: A potent local anesthetic used in ophthalmology.
Pramocaine: A topical anesthetic used in over-the-counter products.
Uniqueness: Propyl 3-amino-4-propoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a propoxy group on the benzoate ring differentiates it from other similar compounds, potentially offering advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
propyl 3-amino-4-propoxybenzoate |
InChI |
InChI=1S/C13H19NO3/c1-3-7-16-12-6-5-10(9-11(12)14)13(15)17-8-4-2/h5-6,9H,3-4,7-8,14H2,1-2H3 |
InChI Key |
GTIRGMSQSUTQHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


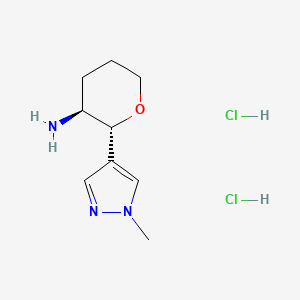
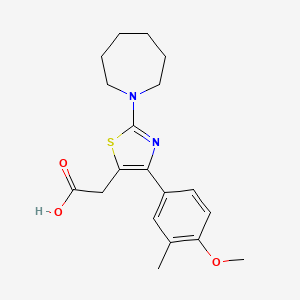
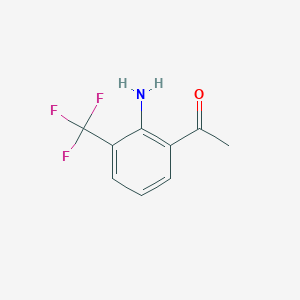
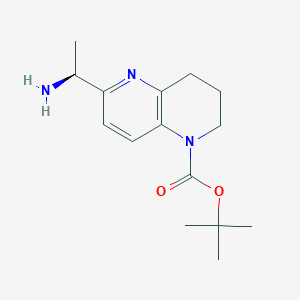
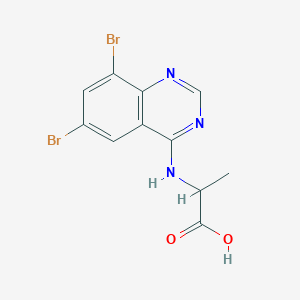
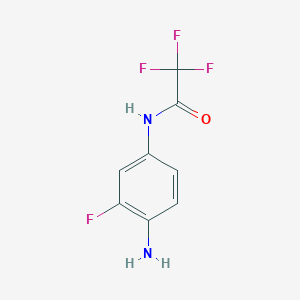
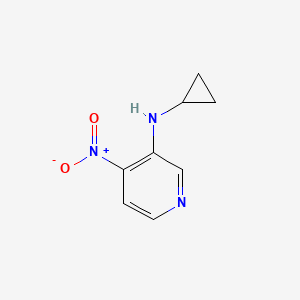
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12989964.png)
![7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B12989967.png)
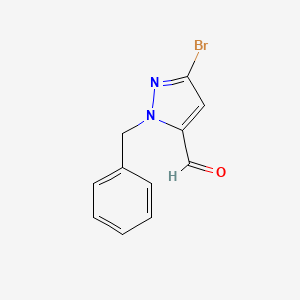
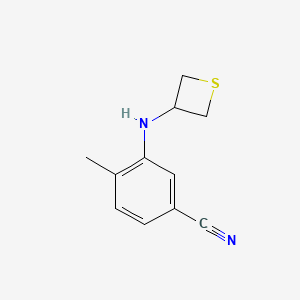
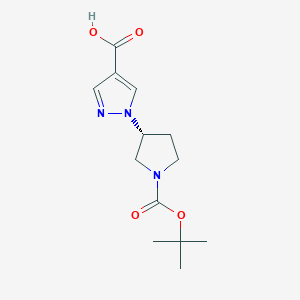
![Ethyl 2-chloro-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12989987.png)
